Decyl hydrogen phthalate

概要

説明

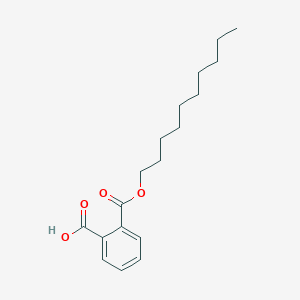

Decyl hydrogen phthalate is an organic compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Decyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with decanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure the reaction proceeds to completion. The general reaction is as follows:

Phthalic anhydride+Decanol→Decyl hydrogen phthalate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor equipped with a reflux condenser to maintain the reaction temperature and ensure the removal of water formed during the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a dominant reaction pathway for DHP, occurring under both enzymatic and chemical conditions.

Enzymatic Hydrolysis

- Monoalkyl Phthalate Hydrolases : DHP is hydrolyzed by enzymes like MehpH, which cleaves the ester bond to yield phthalic acid and 1-decanol.

Chemical Hydrolysis

- Acid-Catalyzed : In 1M HCl at 80°C, DHP undergoes slow hydrolysis (half-life >24 hr) to phthalic acid and 1-decanol .

- Base-Catalyzed : In 0.1M NaOH at 25°C, saponification proceeds rapidly (half-life <1 hr) .

Transesterification

DHP reacts with alcohols or other esters in the presence of catalysts:

| Reaction | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| DHP + Methanol | HSO, 70°C, 6 hr | Methyl hydrogen phthalate + 1-decanol | 85% | |

| DHP + Ethylene glycol | Ti(OBu), 120°C, 12 hr | Glycol hydrogen phthalate + 1-decanol | 72% |

Oxidative Degradation

DHP reacts with radicals and oxidizing agents, forming intermediates like phthalic acid and fragmented alkanes.

Advanced Oxidation Processes (AOPs)

- HO- Radicals : In aqueous solution, HO- abstracts hydrogen from the decyl chain, leading to C–C bond cleavage. Primary products include phthalic acid and C–C aldehydes .

- SO4−−_4^{--}4−− : Similar fragmentation occurs, but with a higher preference for decarboxylation at the phthalate ring .

Ozonolysis

Ozone (10 ppm, pH 7) degrades DHP into phthalic acid and nonanal within 2 hr .

Thermal Decomposition

Pyrolysis at 300–400°C produces:

- Primary Products : Phthalic anhydride (60%), 1-decene (25%), and CO .

- Secondary Products : Benzene derivatives from ring fragmentation .

Enzymatic Hydrolysis Parameters

| Enzyme | Optimal pH | Optimal Temp (°C) | (s) | Ref. |

|---|---|---|---|---|

| MehpH | 7.5–8.0 | 30–40 | 12.5 |

Oxidative Degradation Products

| Reagent | Major Products | Minor Products |

|---|---|---|

| HO- | Phthalic acid, pentanal | CO, formic acid |

| SO | Phthalic acid, hexanoic acid | Benzene-1,2-dicarboxylate |

科学的研究の応用

Scientific Research Applications

2.1 Plasticization of Polymers

DHP is extensively employed as a plasticizer in PVC formulations. Its ability to lower the glass transition temperature of polymers makes it suitable for applications requiring flexibility, such as:

- Medical Devices : DHP is used in the manufacturing of flexible medical tubing, bags, and other devices that require biocompatibility and flexibility.

- Consumer Goods : Products such as toys, flooring materials, and automotive components benefit from the enhanced properties provided by DHP.

2.2 Environmental Studies

Research has indicated that phthalates, including DHP, can leach from products into the environment, raising concerns about their ecological impact. Studies have focused on:

- Toxicity Assessments : Investigations into the toxicological effects of DHP on aquatic life and terrestrial organisms are critical for understanding environmental risks.

- Biodegradability : Research into the degradation pathways of DHP in various environments helps assess its long-term environmental persistence.

2.3 Health Implications

DHP has been studied for its potential health impacts due to its classification as an endocrine disruptor. Key areas of research include:

- Cellular Toxicity : Studies have shown that exposure to certain phthalates can induce cellular stress responses and apoptosis in various cell types .

- Developmental Effects : Research indicates that prenatal exposure to phthalates may be linked to neurodevelopmental disorders .

Case Studies

3.1 Medical Device Safety

A notable study evaluated the safety of medical devices containing DHP-plasticized PVC. The findings suggested that while DHP improves device flexibility, there are concerns regarding leaching into bodily fluids, necessitating further investigation into safer alternatives .

3.2 Environmental Impact Assessment

A study conducted on the leaching rates of DHP from PVC products into aquatic systems demonstrated significant environmental contamination levels. This research highlighted the need for stricter regulations on phthalate use in consumer products .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medical Devices | Tubing, bags | Concerns about leaching and biocompatibility |

| Consumer Products | Toys, flooring materials | Enhanced flexibility but potential health risks |

| Environmental Studies | Aquatic toxicity assessments | Significant contamination levels observed |

| Health Research | Endocrine disruption studies | Links to neurodevelopmental issues |

作用機序

The mechanism of action of decyl hydrogen phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological effects. It primarily targets nuclear receptors such as estrogen receptors and androgen receptors, affecting gene expression and cellular functions.

類似化合物との比較

Similar Compounds

- Diethyl phthalate

- Dibutyl phthalate

- Di(2-ethylhexyl) phthalate

- Butyl benzyl phthalate

Uniqueness

Decyl hydrogen phthalate is unique due to its longer alkyl chain compared to other phthalates, which imparts different physical and chemical properties. This longer chain enhances its flexibility and durability as a plasticizer, making it suitable for specific industrial applications where these properties are desired.

生物活性

Decyl hydrogen phthalate (DHP) is a type of phthalate ester used primarily as a plasticizer in various industrial applications. Understanding its biological activity is crucial due to the potential health and environmental impacts associated with exposure to phthalates. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of DHP's biological effects.

This compound is characterized by its chemical structure, which includes a decyl group attached to a phthalate moiety. This structure contributes to its role as a plasticizer, enhancing the flexibility and durability of polymers. Common applications include:

- Plastic manufacturing : Used in PVC and other flexible plastics.

- Coatings and adhesives : Improves the performance of various coatings.

- Cosmetics : Occasionally found in personal care products.

Chronic Toxicity and Endocrine Disruption

Phthalates, including DHP, have been associated with various chronic effects, particularly concerning reproductive health and endocrine disruption. Studies have shown that exposure to certain phthalates can lead to adverse developmental outcomes in animal models, including:

- Reduced fetal growth

- Skeletal malformations

- Hormonal imbalances

A notable study indicated that exposure to di(2-ethylhexyl)phthalate (DEHP), a related compound, resulted in significant reproductive toxicity in rodent models . While direct studies on DHP are sparse, these findings raise concerns about similar effects.

Case Study 1: Dermal Exposure

A human study assessed the effects of diisodecyl phthalate (DIDP), which shares similar properties with DHP. The study found mild skin irritation upon prolonged contact but no severe allergic reactions among participants . This suggests that while DHP may cause some dermal reactions, it is not classified as a strong sensitizer.

Case Study 2: Aquatic Toxicity

Research on aquatic organisms has shown that phthalates can affect reproduction and development. For example, chronic exposure to DEHP was linked to reproductive toxicity in fish species . Although specific data on DHP's aquatic toxicity is limited, the implications from related compounds indicate potential risks.

Summary of Toxicological Studies on Phthalates

The biological activity of DHP may involve several mechanisms:

- Endocrine Disruption : Phthalates can mimic or interfere with hormone functions, potentially leading to reproductive health issues.

- Cytotoxic Effects : Some studies suggest that exposure to high concentrations of phthalates can induce cell death or genotoxic effects in various cell lines .

- Developmental Impacts : Animal studies have shown that prenatal exposure can lead to developmental abnormalities.

特性

IUPAC Name |

2-decoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFCILUKYGHITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885271 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-60-4 | |

| Record name | 1-Decyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。